molecular formula C26H24O3P2 B11100402 Bis(diphenylphosphinylmethyl) ether

Bis(diphenylphosphinylmethyl) ether

Cat. No.: B11100402
M. Wt: 446.4 g/mol
InChI Key: KNSKBATZOAOFSB-UHFFFAOYSA-N
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Description

Bis(diphenylphosphinylmethyl) ether is a chemical compound known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a phosphorus-containing compound with a unique structure that allows it to participate in a variety of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diphenylphosphinylmethyl) ether typically involves the alkylation of o-(diphenylphosphinylmethyl)phenol by oligoethylene glycol ditosylates. This reaction leads to the formation of acyclic polyether complexing agents with phosphinylmethylphenyl terminal groups . The reaction conditions often include the use of a conductometric method in tetrahydrofuran-chloroform (4:1 by volume) to determine the stability constants of the resulting compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach for the synthesis of ethers, including the Williamson ether synthesis, can be applied. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphinylmethyl) ether undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids like HBr or HI for cleavage reactions . The reaction conditions often involve protonation of the ether oxygen, followed by nucleophilic attack by the halide conjugate base .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, acidic cleavage of the compound can yield alcohol and alkyl halide products .

Mechanism of Action

The mechanism of action of bis(diphenylphosphinylmethyl) ether involves its ability to act as a ligand, forming stable complexes with metal ions. The molecular targets include alkali metal cations, and the pathways involved in its action are related to its complex-forming ability and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(diphenylphosphinylmethyl) ether is unique due to its specific structure, which allows it to form stable complexes with a high selectivity for certain metal cations. This property makes it more effective than other similar compounds in specific applications, such as ion transport and separation .

Properties

Molecular Formula

C26H24O3P2

Molecular Weight

446.4 g/mol

IUPAC Name

[diphenylphosphorylmethoxymethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C26H24O3P2/c27-30(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-29-22-31(28,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

KNSKBATZOAOFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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